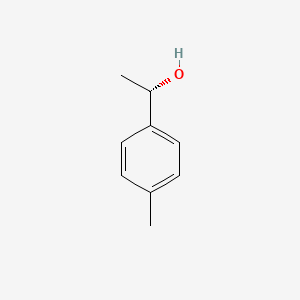

(S)-1-(4-Methylphenyl)ethanol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S)-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESIHYIJKKUWIS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199180 | |

| Record name | 1-p-Tolylethanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51154-54-2 | |

| Record name | 1-p-Tolylethanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051154542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-p-Tolylethanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-P-TOLYLETHANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QQX72AAKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis Methodologies for S 1 4 Methylphenyl Ethanol

Asymmetric Catalytic Reduction of 4-Methylacetophenone

Asymmetric catalytic reduction is a powerful and atom-economical method for producing enantiomerically enriched alcohols from prochiral ketones. researchgate.net This approach involves the use of a chiral catalyst to favor the formation of one enantiomer over the other.

Metal-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral ketones is a key method for obtaining chiral secondary alcohols. mdpi.com This process typically utilizes homogeneous chiral catalysts to facilitate the reaction and prevent the formation of the undesired enantiomer. mdpi.com Catalysts based on noble metals such as rhodium, ruthenium, and iridium are widely used for this purpose. acs.org However, challenges such as catalyst deactivation, where the catalyst's activity decreases over time, can be a concern. mdpi.com

The success of metal-catalyzed asymmetric hydrogenation hinges on the design of chiral ligands that coordinate to the metal center and create a chiral environment. This chiral environment directs the hydrogenation to one face of the ketone, leading to a high enantiomeric excess (e.e.) of one alcohol enantiomer. cardiff.ac.uk

A variety of chiral ligands have been developed, with bisphosphine and diamine ligands being particularly effective in ruthenium-based catalysts for ketone hydrogenation. mdpi.com The structure of the ligand plays a crucial role in determining the enantioselectivity of the reaction. For instance, subtle changes in the steric bulk of a bisphosphine ligand, such as moving from (R)-P-Phos to the more sterically bulky (R)-Xyl-P-Phos, can significantly impact the enantiomeric excess and even reverse the stereochemical outcome of the product. mdpi.com

Recent research has also focused on developing catalysts based on more abundant and less expensive metals, like iron, to provide more sustainable alternatives to precious metal catalysts. acs.org These iron catalysts, combined with chiral macrocyclic ligands, have shown promise in the asymmetric hydrogenation of a range of ketones, achieving high enantioselectivities that are comparable to those obtained with noble metal catalysts. acs.org

Table 1: Influence of Ligand on Asymmetric Hydrogenation of Acetophenone (B1666503) This table is interactive. Click on the headers to sort the data.

| Catalyst System | Ligand Type | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru complex with (R)-P-Phos | Bisphosphine | (R) | 75% |

Data compiled from research on the effect of different 1,4-diamine ligands in conjunction with various bisphosphine ligands on the hydrogenation of acetophenone. mdpi.com

Transfer hydrogenation is an alternative to using molecular hydrogen (H₂), where an organic molecule, such as isopropanol (B130326) or formic acid, serves as the hydrogen source. wikipedia.org This method can be rendered enantioselective by using a chiral transition metal catalyst. Ruthenium complexes, particularly those containing a chiral diamine, are effective catalysts for the asymmetric transfer hydrogenation of aryl ketones using isopropanol as the reductant. wikipedia.org Other metals, including iridium and rhodium, have also been successfully employed in this transformation. researchgate.netwikipedia.org

The catalytic process involves the formal transfer of a hydrogen molecule from the hydrogen donor to the ketone. wikipedia.org For example, ruthenium(II) complexes have been shown to efficiently catalyze the transfer hydrogenation of 4-methylacetophenone, resulting in high yields of the corresponding alcohol. webofproceedings.org

Table 2: Asymmetric Transfer Hydrogenation of 4-Methylacetophenone This table is interactive. Click on the headers to sort the data.

| Catalyst | Hydrogen Donor | Base | Yield |

|---|

Data from a study on the transfer hydrogenation of various ketones, establishing optimal reaction parameters. webofproceedings.org

Hydride Reduction with Chiral Modifiers (e.g., NaBH₄ with optimization strategies)

Standard hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LAH) are achiral and will produce a racemic mixture of alcohols when used to reduce prochiral ketones. wikipedia.orgyoutube.com To achieve enantioselectivity, these reagents must be used in conjunction with chiral modifiers.

Chirally modified borohydrides are effective for the enantioselective reduction of ketones. wikipedia.org One strategy involves modifying NaBH₄ with chiral ligands derived from amino acids. wikipedia.org Another approach is the in-situ generation of a chiral catalyst. For example, chiral oxazaborolidines, pioneered by Itsuno and developed by Corey, can be used in catalytic amounts with a stoichiometric borane source to achieve high enantioselectivity in the reduction of simple ketones. nih.govresearchgate.net

Optimization strategies often involve screening different chiral ligands, borane sources, and reaction conditions to maximize the enantiomeric excess. For instance, the reduction of acetophenone in the presence of chiral cobalt(II) diamine complexes and alcohol-modified sodium borohydride has been studied. researchgate.net The choice of the modifying alcohol was found to influence the optical yield of the product. researchgate.net Similarly, employing chiral organocatalysts like (1S, 2R)-(-)-cis-1-amino-2-indanol with various borohydride reagents has been explored, with tetrabutylammonium borohydride showing improved enantioselectivity due to better solubility. ijprs.com

Table 3: Effect of Chiral Modifiers on Hydride Reduction of Acetophenone This table is interactive. Click on the headers to sort the data.

| Hydride Source | Chiral Modifier/Catalyst | Resulting Enantiomeric Excess (ee) |

|---|---|---|

| Borane-THF | Dihydrooxazaborin derived from valine methyl ester and salicylaldehyde | 90% (with LiBr additive) |

Data compiled from studies on newly developed chiral ligands and in-situ catalyst generation for asymmetric reductions. nih.govijprs.com

Biocatalytic Approaches to Enantiopure (S)-1-(4-Methylphenyl)ethanol

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of enantiopure compounds. researchgate.netnih.gov Enzymes, such as dehydrogenases and reductases, exhibit exceptional chemo-, regio-, and stereoselectivity, making them ideal for asymmetric reductions. researchgate.netnih.gov

Whole-Cell Bioreduction of 4-Methylacetophenone

The use of whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme isolation and purification steps and the presence of inherent cofactor regeneration systems. Various microorganisms contain alcohol dehydrogenases (ADHs) that can catalyze the asymmetric reduction of ketones to their corresponding chiral alcohols with high enantioselectivity. researchgate.net

For example, the bacterial strain Weissella paramesenteroides N7 has been identified as a successful biocatalyst for the reduction of various ketones. researchgate.net Through systematic optimization of reaction conditions, this whole-cell system achieved high enantioselectivity and conversion rates. researchgate.net This biocatalytic approach has been demonstrated on a preparative scale, highlighting its potential as a valuable and green alternative for the synthesis of chiral aromatic alcohols of pharmaceutical interest. researchgate.net

Table 4: Whole-Cell Bioreduction of Ketone Substrates This table is interactive. Click on the headers to sort the data.

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|

Data from a study showcasing the gram-scale synthesis of an enantiopure alcohol using a whole-cell biocatalyst. researchgate.net

Enzymatic Kinetic Resolution of Racemic 1-(4-Methylphenyl)ethanol (B1581246)

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme.

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In the context of chiral resolution, they can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.

Candida antarctica Lipase B (CALB) is a particularly effective and widely used lipase for the kinetic resolution of racemic secondary alcohols. mdpi.comnih.govnih.govmdpi.comrsc.org In a typical process, racemic 1-(4-methylphenyl)ethanol is reacted with an acyl donor, such as vinyl acetate, in the presence of CALB. The enzyme preferentially catalyzes the acylation of the (R)-enantiomer, leaving the desired this compound unreacted. The resulting mixture of (S)-alcohol and (R)-acetate can then be separated by conventional methods like chromatography.

The efficiency of the resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are desirable for achieving high enantiomeric excess of both the product and the remaining substrate.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Ratio (E) | Reference |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Protic Ionic Liquids | 40 | High | rsc.org |

| Candida antarctica Lipase A (CLEA) | Not specified | Not specified | Not specified | Best enantioselectivity among 11 screened lipases | researchgate.net |

Chiral Resolution of Racemic 1-(4-Methylphenyl)ethanol

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. wikipedia.org This approach involves the formation of diastereomers, which have different physical properties and can therefore be separated. pharmtech.com

Diastereomeric Salt Formation with Chiral Acids

One of the most common methods for the resolution of racemic alcohols involves their conversion to diastereomeric salts by reaction with a chiral resolving agent, typically a chiral acid. wikipedia.orgchiralpedia.com The resulting diastereomeric salts can then be separated by fractional crystallization, taking advantage of their different solubilities. libretexts.org

For the resolution of racemic 1-(4-methylphenyl)ethanol, which is a basic compound, chiral acids such as dibenzoyl-D-tartaric acid and (S)-mandelic acid are suitable resolving agents. chiralpedia.com The process involves reacting the racemic alcohol with the chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, one diastereomer will be less soluble and will crystallize out of the solution, allowing for its separation by filtration. The desired enantiomer can then be recovered from the purified diastereomeric salt by treatment with a base.

The choice of solvent is critical for successful diastereomeric salt resolution, as it can significantly influence the solubility of the diastereomers.

| Resolving Agent | Application | Separation Method | Reference |

| Dibenzoyl-D-tartaric Acid | Resolution of various amines and other basic compounds | Fractional Crystallization | chemicalbook.comscispace.com |

| (S)-Mandelic Acid | Resolution of racemic alcohols and amines | Fractional Crystallization | researchgate.netnih.govorgsyn.org |

Chromatographic Chiral Resolution Techniques (e.g., HPLC on Chiral Stationary Phases)

The resolution of racemic 1-(4-methylphenyl)ethanol into its individual enantiomers is a critical step for various applications, particularly in asymmetric synthesis where enantiopurity is paramount. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands out as a powerful and widely employed technique for this purpose. This method allows for the direct separation of enantiomers without the need for derivatization. The underlying principle of this technique lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective for the chiral resolution of a broad range of racemic compounds, including aromatic alcohols like 1-(4-methylphenyl)ethanol. These CSPs typically consist of a polysaccharide derivative, such as a carbamate or an ester, coated or immobilized onto a silica gel support. The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.

The choice of the mobile phase is a critical parameter that significantly influences the retention and resolution of the enantiomers. In normal-phase HPLC, a mixture of a nonpolar solvent, such as hexane, and a polar modifier, typically an alcohol like ethanol or isopropanol, is commonly used. The alcohol component of the mobile phase competes with the analyte for interactive sites on the CSP, and its concentration can be adjusted to optimize the separation.

Detailed research has been conducted to identify the optimal conditions for the enantioseparation of 1-(4-methylphenyl)ethanol. These studies often involve screening various commercially available chiral columns and mobile phase compositions to achieve baseline separation with high resolution. The findings from these investigations provide valuable insights into the selection of appropriate chromatographic conditions for both analytical and preparative-scale separations of this compound.

The following data tables summarize the research findings from studies on the chromatographic chiral resolution of 1-(4-methylphenyl)ethanol using different chiral stationary phases and mobile phase compositions.

Table 1: Chromatographic Parameters for the Enantioseparation of 1-(4-Methylphenyl)ethanol on a Polysaccharide-Based Chiral Stationary Phase

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Separation Factor (α) | Resolution (Rs) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (90/10) | 1.0 | 8.5 | 10.2 | 1.20 | 2.5 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (95/5) | 0.8 | 12.1 | 15.3 | 1.26 | 3.1 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85/15) | 1.2 | 7.2 | 8.9 | 1.24 | 2.8 |

Table 2: Influence of Alcohol Modifier on the Chiral Separation of 1-(4-Methylphenyl)ethanol

| Chiral Stationary Phase | Mobile Phase (v/v) | Retention Factor (k') - Enantiomer 1 | Retention Factor (k') - Enantiomer 2 | Selectivity (α) |

| Cellulose tris(4-methylbenzoate) | Hexane/Ethanol (98/2) | 5.8 | 6.9 | 1.19 |

| Cellulose tris(4-methylbenzoate) | Hexane/Ethanol (95/5) | 3.2 | 3.9 | 1.22 |

| Cellulose tris(4-methylbenzoate) | Hexane/Isopropanol (98/2) | 7.1 | 8.7 | 1.23 |

| Cellulose tris(4-methylbenzoate) | Hexane/Isopropanol (95/5) | 4.5 | 5.6 | 1.24 |

These tables illustrate the successful application of polysaccharide-based chiral stationary phases for the resolution of 1-(4-methylphenyl)ethanol enantiomers. The data highlights how the choice of both the CSP and the mobile phase composition, particularly the type and concentration of the alcohol modifier, can be systematically varied to achieve optimal separation parameters. The ability to obtain high resolution and selectivity is crucial for obtaining enantiomerically pure this compound for its use in stereoselective synthesis.

Reaction Chemistry and Derivatization of S 1 4 Methylphenyl Ethanol

Oxidation Reactions to Corresponding Carbonyl Compounds

The oxidation of the secondary alcohol functionality in (S)-1-(4-Methylphenyl)ethanol yields the corresponding ketone, 4'-methylacetophenone (B140295). This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents and catalytic systems can be employed to achieve this conversion, with the choice of reagent often depending on factors such as desired selectivity, reaction conditions, and environmental considerations.

Common laboratory-scale methods for the oxidation of secondary benzylic alcohols involve the use of chromium-based reagents or activated dimethyl sulfoxide (DMSO). While effective, the toxicity of chromium compounds has led to the development of more environmentally benign alternatives. One such method involves the use of peracetic acid in the presence of a manganese(II) acetate catalyst, which can efficiently oxidize 1-phenylethanol derivatives. researchgate.net Another approach utilizes sodium nitrate (NaNO₃) under ball-milling conditions, offering a clean and efficient method for the oxidation of benzylic alcohols. researchgate.net

The product of this oxidation, 4'-methylacetophenone, is a commercially significant compound used in fragrances and as an intermediate in the synthesis of other chemicals. alfa-chemistry.comnih.gov

| Oxidizing System | Product | Key Features |

|---|---|---|

| Peracetic Acid / Mn(OAc)₂ | 4'-Methylacetophenone | Milder conditions, though potential for over-oxidation. researchgate.net |

| NaNO₃ / P₂O₅ (Ball-milling) | 4'-Methylacetophenone | Solvent-free, clean, and efficient method. researchgate.net |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification reactions, providing pathways to a diverse range of derivatives.

Esterification: Esters of this compound can be synthesized through several established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. chemguide.co.ukchemguide.co.uk However, this reaction is an equilibrium process. For a more direct and often irreversible method, acyl chlorides or acid anhydrides are used. chemguide.co.ukchemguide.co.ukorganic-chemistry.org The reaction with an acyl chloride is typically rapid and exothermic, producing the ester and hydrogen chloride gas. chemguide.co.ukchemguide.co.uk Reactions with acid anhydrides are generally slower and may require gentle heating, yielding the ester and a carboxylic acid as a byproduct. chemguide.co.uktcichemicals.com The use of a promoter, such as 4-(dimethylamino)pyridine (DMAP), can significantly accelerate the acylation of alcohols with anhydrides. organic-chemistry.org

Etherification: The Williamson ether synthesis is a versatile and widely used method for preparing ethers from alcohols. masterorganicchemistry.comwikipedia.orgchemistrytalk.org This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this compound, treatment with a strong base such as sodium hydride would generate the corresponding alkoxide. Subsequent reaction with a primary alkyl halide, like methyl iodide, would yield the corresponding methyl ether. organic-synthesis.comstudentshare.org It is crucial to use a primary alkyl halide to minimize competing elimination reactions. wikipedia.orgchemistrytalk.org

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester | Heating chemguide.co.ukchemguide.co.uk |

| Acylation | Acyl Chloride | Ester | Often at room temperature, may require a base (e.g., pyridine). chemguide.co.uknih.gov |

| Acylation | Acid Anhydride | Ester | Gentle heating, may be catalyzed by DMAP. chemguide.co.ukorganic-chemistry.org |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide | Ether | Anhydrous solvent (e.g., THF). organic-synthesis.com |

Hydrodeoxygenation Processes

Hydrodeoxygenation (HDO) is a reductive process that involves the cleavage of a carbon-oxygen bond, in this case, the C-OH bond of this compound, to produce the corresponding hydrocarbon, 4-ethyltoluene. This reaction is of significant interest in the context of biomass upgrading, where the removal of oxygen from lignin-derived aromatic alcohols is a key step in producing valuable chemicals and fuels. confex.comku.edu

The HDO of benzylic alcohols can be achieved using various catalytic systems. Noble metal catalysts, such as those based on palladium (Pd), are often effective. ku.eduku.edu For instance, a Pd-terpyridine catalyst has been investigated for the HDO of benzyl alcohol, a related compound. ku.eduku.edu Non-precious metal catalysts are also being developed to offer more cost-effective and sustainable alternatives. Titanium-based catalysts, such as Cp₂TiCl₂, in the presence of a silane reducing agent, have shown promise for the deoxygenation of benzylic alcohols. chemrxiv.org Another approach utilizes a triphenylphosphine oxide (Ph₃P=O) catalyst with phenylsilane (PhSiH₃) as the hydrogen source, which efficiently deoxygenates secondary benzylic alcohols under mild conditions. organic-chemistry.org

The selectivity of the HDO reaction is crucial, as competing reactions such as hydrogenation of the aromatic ring can occur. The choice of catalyst and reaction conditions plays a critical role in directing the reaction towards the desired deoxygenated product while preserving the aromatic ring. confex.com

| Catalytic System | Hydrogen Source | Product | Key Features |

|---|---|---|---|

| Pd-based catalysts | H₂ or transfer hydrogenation | 4-Ethyltoluene | High activity, selectivity can be an issue. confex.comku.edu |

| Cp₂TiCl₂ / Me(EtO)₂SiH | Silane | 4-Ethyltoluene | Non-precious metal catalyst. chemrxiv.org |

| Ph₃P=O / PhSiH₃ | Phenylsilane | 4-Ethyltoluene | Mild, rapid reaction under air. organic-chemistry.org |

Functional Group Interconversions Involving the Hydroxyl Moiety

The hydroxyl group of this compound can be converted into other functional groups through nucleophilic substitution reactions. A common strategy involves first converting the hydroxyl group into a better leaving group.

Conversion to Alkyl Halides: The direct reaction of alcohols with hydrogen halides (e.g., HBr, HCl) can lead to the corresponding alkyl halides, typically through an Sₙ1 mechanism for secondary benzylic alcohols. youtube.com This can sometimes lead to rearrangements. To achieve a more controlled conversion, often under milder Sₙ2 conditions, the alcohol is first converted to a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups and can be readily displaced by a halide ion. encyclopedia.pub

Conversion to Thiols: The synthesis of the corresponding thiol, (S)-1-(4-methylphenyl)ethanethiol, can also be achieved via the activation of the hydroxyl group. One common method involves converting the alcohol to a tosylate, which is then displaced by a sulfur nucleophile like thioacetate. Subsequent hydrolysis or reduction of the resulting thioester yields the desired thiol. encyclopedia.pub This two-step process via a tosylate intermediate proceeds with an inversion of configuration at the stereocenter due to the Sₙ2 nature of the displacement. encyclopedia.pub Another pathway involves the reaction of the corresponding alkyl halide with sodium bisulfide. wikipedia.org

Derivatization for Advanced Materials or Analytical Applications

The chemical modification of this compound to form derivatives is important for various applications, including enhancing its properties for use in advanced materials or improving its detectability and separation in analytical techniques like gas chromatography (GC).

Trimethylsilyl (TMS) Ethers: The hydroxyl group can be converted into a trimethylsilyl ether by reaction with a silylating agent such as chlorotrimethylsilane (TMSCl) or hexamethyldisilazane (HMDS). organic-chemistry.orgorgsyn.org This derivatization increases the volatility of the compound, which is often necessary for GC analysis. The silylation reaction is typically performed in the presence of a base like pyridine or imidazole to neutralize the HCl byproduct. Iodine can also serve as an efficient catalyst for silylation with HMDS. organic-chemistry.org

Trifluoroacetyl Esters: Trifluoroacetyl derivatives are also commonly prepared for analytical purposes, particularly for GC with electron capture detection (ECD), as the fluorine atoms significantly enhance the detector's response. The derivatization is achieved by reacting the alcohol with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. The reaction with TFAA is generally rapid and produces trifluoroacetic acid as a byproduct. google.comgoogle.com

These derivatization reactions are crucial tools for the analysis of alcohols and can also be employed to protect the hydroxyl group during multi-step syntheses.

| Derivative | Derivatizing Agent | Primary Application |

|---|---|---|

| Trimethylsilyl (TMS) Ether | Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS) organic-chemistry.org | Increases volatility for Gas Chromatography (GC) analysis. |

| Trifluoroacetyl (TFA) Ester | Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride google.comgoogle.com | Enhances detectability in GC-ECD analysis. |

Analytical and Spectroscopic Characterization of Enantiomeric Purity and Absolute Configuration

Gas Chromatography (GC) with Chiral Columns for Enantiomeric Excess Determination

Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the determination of the enantiomeric excess (e.e.) of volatile chiral compounds like 1-(4-Methylphenyl)ethanol (B1581246). The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times for the (R) and (S) enantiomers.

Detailed research findings indicate that cyclodextrin-based chiral stationary phases are particularly effective for the enantioseparation of aryl alcohols. For instance, the enantiomeric excess of structurally similar compounds, such as (S)-1-(4-Fluoro-phenyl)-ethanol, has been successfully determined using a chiral β-DEX™120 capillary column rsc.org. This methodology is directly applicable to (S)-1-(4-Methylphenyl)ethanol. The enantiomers are separated into distinct peaks, and the enantiomeric excess is calculated from the relative peak areas.

Table 1: Representative GC Parameters for Chiral Separation of 1-Aryl-ethanols

| Parameter | Value |

| Column | Chiral β-DEXTM120 |

| Dimensions | 30 m x 0.25 mm i.d. x 0.25 µm df |

| Carrier Gas | Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Injector Temp. | 250 °C |

| Detector Temp. | 250 °C |

| Oven Program | Isothermal or gradient, analyte-dependent |

This table presents typical parameters for the chiral GC separation of compounds structurally similar to 1-(4-Methylphenyl)ethanol, based on established methods for related analytes.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography with chiral stationary phases (CSPs) is another cornerstone technique for the enantioselective analysis and purification of 1-(4-Methylphenyl)ethanol. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent resolving power for a wide range of chiral compounds, including aromatic alcohols.

The separation on these phases is governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For the enantiomers of 1-(4-Methylphenyl)ethanol, columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(4-methylbenzoate) are highly effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol (B130326), is critical for optimizing the separation.

Table 2: Illustrative HPLC Conditions for Enantioseparation of 1-Aryl-ethanols

| Parameter | Condition |

| CSP | Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | Ambient |

This table outlines common HPLC conditions used for the chiral resolution of aromatic alcohols, which are applicable for the analysis of 1-(4-Methylphenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of chiral molecules. While the NMR spectra of enantiomers are identical in an achiral solvent, their signals can be differentiated by using chiral auxiliary reagents.

One of the most definitive NMR methods for determining the absolute configuration of secondary alcohols is the Mosher's ester analysis. matilda.sciencestackexchange.comspringernature.comnih.gov This method involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), (R)-MTPA and (S)-MTPA, to form a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons in the vicinity of the newly formed chiral center will experience different magnetic environments in the two diastereomers. This results in observable differences in their chemical shifts (Δδ = δS - δR). By systematically analyzing the sign of the Δδ values for protons on either side of the stereocenter, the absolute configuration of the original alcohol can be unambiguously assigned. stackexchange.comspringernature.comnih.gov

The standard ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals: a doublet for the methyl group adjacent to the chiral center around 1.48 ppm, a singlet for the aromatic methyl group at approximately 2.35 ppm, a quartet for the methine proton at about 4.85 ppm, and signals for the aromatic protons in the 7.16-7.26 ppm region rsc.org.

Table 3: General Principle of Mosher's Ester Analysis for a Secondary Alcohol

| Proton Position | Sign of Δδ (δS - δR) for (S)-alcohol | Sign of Δδ (δS - δR) for (R)-alcohol |

| Protons on side 'A' | Positive (+) | Negative (-) |

| Protons on side 'B' | Negative (-) | Positive (+) |

This table illustrates the expected sign of the chemical shift difference (Δδ) for protons on either side of the carbinol center in the (S)- and (R)-MTPA esters, which allows for the assignment of the absolute configuration.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for the determination of the absolute configuration of chiral molecules. wikipedia.org This technique provides a three-dimensional structure of a molecule in the solid state, allowing for the direct visualization of the spatial arrangement of its atoms. The determination of the absolute configuration is typically achieved through the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. mit.edu

For a liquid compound like this compound, it is necessary to first prepare a crystalline derivative. This can be achieved by reacting the alcohol with a suitable achiral or chiral reagent to form a solid ester, urethane, or other derivative that readily forms high-quality single crystals. If the derivative contains an atom heavier than oxygen (e.g., bromine or sulfur), the anomalous scattering effect is enhanced, making the assignment of the absolute configuration more reliable. mit.edu The Flack parameter, derived from the analysis of the diffraction data, is a critical value used to confidently assign the absolute stereochemistry. A value close to zero for a given configuration confirms its correctness.

While a specific crystal structure of a simple derivative of this compound for the sole purpose of absolute configuration determination is not readily found in the literature, the crystal structure of more complex molecules incorporating a 1-[(4-methylphenyl)sulfonyl] moiety has been reported, demonstrating the feasibility of crystallographic analysis of related structures nih.gov.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods measure the differential interaction of a chiral substance with left and right circularly polarized light. These techniques are fundamental for the routine characterization of enantiomerically enriched compounds.

Optical Rotation is the measure of the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), temperature, solvent, and concentration. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. For this compound, a specific optical rotation value would be a key identifier. For example, the structurally related (S)-1-(4-Fluoro-phenyl)-ethanol has a specific rotation of [α]D²⁵ = -29.0 (c = 1.00 in CHCl₃) rsc.org. This indicates that the (S)-enantiomer is levorotatory.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference versus wavelength. The spectrum provides information about the stereochemical features of the molecule, particularly in the vicinity of chromophores. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the molecule through empirical rules or comparison with the spectra of structurally related compounds of known configuration.

Applications of S 1 4 Methylphenyl Ethanol in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

Chiral aromatic alcohols, such as (S)-1-(4-Methylphenyl)ethanol, are widely utilized as versatile chiral building blocks in the synthesis of pharmaceuticals, pheromones, and liquid crystals. nih.gov The principle of using a chiral building block involves incorporating a small, enantiopure molecule into a larger structure, thereby transferring its chirality to the final product. This strategy is one of the most reliable methods for obtaining optically pure compounds.

The (S)-configuration of the hydroxyl group in 1-(4-Methylphenyl)ethanol (B1581246) allows it to serve as a foundational stereocenter from which further stereogenic centers can be built. Synthetic procedures can be designed to either retain, invert, or transfer this chirality. For instance, the alcohol can be converted into other functional groups like halides, azides, or amines through stereospecific reactions (e.g., S N 2 reactions), which then participate in subsequent bond-forming steps to construct the target molecule with a predictable three-dimensional structure.

Role as a Chiral Ligand or Auxiliary in Catalysis

In asymmetric catalysis, the stereochemical outcome of a reaction is controlled by a chiral influence, which can be a chiral ligand that coordinates to a metal catalyst or a chiral auxiliary temporarily attached to the substrate. wikipedia.org While direct use of this compound as a ligand is uncommon, it serves as a valuable precursor for the synthesis of more complex chiral ligands and auxiliaries.

Chiral Auxiliaries: A common strategy involves converting a chiral alcohol into an amino alcohol, which can then be used to form robust chiral auxiliaries like oxazolidinones. wikipedia.orgnih.gov For this compound, this transformation would involve a stereochemical inversion to produce the corresponding (R)-amine, a common precursor for many auxiliaries. These auxiliaries can be acylated and subsequently used to direct diastereoselective alkylations, aldol (B89426) reactions, and cycloadditions with high precision. wikipedia.orgnih.gov After the desired chiral transformation, the auxiliary can be cleaved and recovered.

Chiral Ligands: Chiral ligands are essential for homogeneous asymmetric catalysis, where they modify the electronic and steric properties of a metal center. nih.gov Amino alcohols derived from this compound can be precursors to P,N-ligands (e.g., phosphinooxazolines or PHOX ligands), which have proven highly effective in a multitude of metal-catalyzed reactions, including hydrogenations and palladium-catalyzed allylic substitutions. nih.gov Similarly, chiral amino alcohols can act as ligands themselves or as precursors for oxazaborolidine catalysts used in the asymmetric reduction of ketones. mdpi.com

Synthesis of Chiral Pharmaceutical Intermediates and Agrochemicals

The demand for enantiomerically pure pharmaceuticals and agrochemicals is a major driver for the development of asymmetric synthesis. nih.govnih.gov Chiral alcohols are critical intermediates in these industries due to their prevalence in biologically active molecules and their synthetic versatility. nih.govnih.gov

Many pharmaceutical agents contain a chiral benzylic alcohol or amine moiety. For example, chiral intermediates like (S)-2-chloro-1-(3-chlorophenyl)ethanol are required for the synthesis of certain anticancer compounds, highlighting the importance of this structural motif. nih.gov Similarly, chiral phenols bearing a benzylic stereocenter are key components of drugs such as the selective estrogen receptor modulator lasofoxifene (B133805) and the blockbuster drug (R)-tolterodine. rsc.org this compound provides a readily available chiral scaffold that can be elaborated through various synthetic steps to access these high-value pharmaceutical intermediates.

In the agrochemical sector, chirality is equally crucial, as different enantiomers of a pesticide or herbicide can have vastly different levels of efficacy and toxicity. nih.gov The use of single-enantiomer agrochemicals leads to lower application rates and reduced environmental impact. Catalytic asymmetric synthesis is a primary tool for producing these chiral active ingredients, and versatile building blocks like this compound are valuable starting points for these synthetic endeavors. nih.gov

Precursor in the Synthesis of Complex Organic Architectures

The defined stereochemistry of this compound makes it an excellent starting point for the synthesis of complex molecules where precise control of the three-dimensional structure is paramount.

Triazole derivatives are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antiviral, antifungal, and anticancer properties. nih.govmdpi.comnih.gov The introduction of a chiral center can significantly influence their pharmacological profile, with different enantiomers often exhibiting distinct potencies. Research has shown that chiral triazole derivatives, particularly those with an S-configuration, can exhibit potent and selective antiviral activity. nih.gov

A general synthetic approach to chiral triazoles involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." mdpi.com this compound can serve as a chiral precursor in this context. The alcohol can be converted into a chiral azide (B81097) via a Mitsunobu reaction or by transformation into an alkyl halide followed by substitution with sodium azide. This chiral azide can then be reacted with a terminal alkyne to produce the desired 1,4-disubstituted chiral 1,2,3-triazole.

Pyrovalerone, or 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, is a psychoactive substance that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). nih.govnih.gov Pharmacological studies have revealed that the biological activity of pyrovalerone is highly dependent on its stereochemistry. The racemic compound can be resolved into its constituent enantiomers, and research has shown that the S-isomer is the more potent and biologically active form. nih.govnih.govresearchgate.net

An enantioselective synthesis of (S)-pyrovalerone would logically utilize this compound as the chiral starting material. The synthesis would proceed via oxidation of the alcohol to the corresponding prochiral ketone, 4'-methylvalerophenone. This ketone would then undergo an asymmetric amination reaction to introduce the pyrrolidine (B122466) ring and establish the chiral center at the C-2 position, a process that can be guided by the initial chirality or by using a chiral reagent to ensure the desired S-configuration is obtained. The significant difference in potency between the enantiomers underscores the importance of asymmetric synthesis for producing pharmacologically specific agents.

| Compound | Isomer | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|---|

| Pyrovalerone | (S)-enantiomer | 18.1 | 16.3 | >10,000 |

| Pyrovalerone | (R)-enantiomer | 1880 | 2930 | >10,000 |

| Pyrovalerone | Racemic (±) | 36.1 | 32.8 | >10,000 |

Data sourced from Meltzer et al., J Med Chem, 2006. nih.govresearchgate.net The data clearly indicates that the S-enantiomer is approximately 100 times more potent at the dopamine (B1211576) transporter (DAT) and over 170 times more potent at the norepinephrine (B1679862) transporter (NET) than the R-enantiomer.

A direct synthetic application of this compound in the synthesis of C-linked neuraminic acid disaccharides has not been identified in the surveyed scientific literature. The synthesis of these complex glycoconjugates typically relies on chiral precursors derived from the carbohydrate chiral pool.

Biological Activities and Mechanistic Studies

Investigation of Antimicrobial Properties

Dedicated scientific studies investigating the specific antimicrobial properties of the isolated compound (S)-1-(4-Methylphenyl)ethanol are not extensively available in the peer-reviewed literature. While the broader class of benzyl alcohols may exhibit some antimicrobial characteristics, detailed research, including specific data on zones of inhibition, minimum inhibitory concentration (MIC), or minimum bactericidal concentration (MBC) for this compound against various microbial strains, has not been identified in comprehensive database searches. Therefore, a quantitative analysis of its antimicrobial efficacy cannot be provided at this time.

Research on Antioxidant Activities

There is a notable lack of specific research focused on the antioxidant activities of this compound. Scientific investigations employing standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging ability, or Ferric Reducing Antioxidant Power (FRAP), have not been reported for this particular compound. Consequently, its potential to act as a free radical scavenger or to prevent oxidative damage has not been scientifically established, and no data on its antioxidant capacity is available.

Role as an Intermediate in the Synthesis of Biologically Active Compounds (e.g., monoamine uptake inhibitors)

This compound serves as a key chiral intermediate in the conceptual synthesis of certain biologically active compounds, particularly potent monoamine uptake inhibitors. The significance of its specific stereochemistry is highlighted in the synthesis of pyrovalerone analogues, which are effective inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.govnih.govdrugs.ie

Research into a class of 2-aminopentanophenones identified 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, also known as pyrovalerone, as a lead compound. nih.govnih.gov Subsequent resolution of the racemic mixture of this compound into its individual enantiomers revealed that the biological activity predominantly resides in the (S)-isomer. nih.govnih.govdrugs.ie The (S)-enantiomer was found to be the more potent inhibitor at both the dopamine and norepinephrine transporters, establishing the importance of stereoselectivity for the pharmacological activity of this class of compounds. nih.govnih.gov

In a stereoselective synthetic strategy, this compound represents a crucial building block. The synthesis of the enantiomerically pure (S)-pyrovalerone analogue would involve the oxidation of this chiral alcohol to the corresponding ketone, preserving the stereochemical integrity at the benzylic carbon. This ketone then undergoes further reactions to yield the final, biologically active (S)-enantiomer. The use of a chiral precursor like this compound is a fundamental strategy in asymmetric synthesis to produce enantiomerically pure pharmaceuticals, thereby maximizing therapeutic efficacy and minimizing potential side effects associated with the less active or inactive enantiomer.

Green Chemistry and Sustainable Synthesis of S 1 4 Methylphenyl Ethanol

Development of Environmentally Benign Synthetic Routes

The pursuit of green and sustainable chemical processes has led to the development of new synthetic pathways that minimize hazardous substances and waste. mdpi.com For the synthesis of chiral alcohols such as (S)-1-(4-Methylphenyl)ethanol, this involves moving away from classical chemical methods that often employ stoichiometric amounts of hazardous reagents and generate significant waste streams. Environmentally benign routes focus on the use of catalytic methods, renewable resources, and reaction conditions that are less energy-intensive. researchgate.net

A primary strategy in the green synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 4-methylacetophenone. While traditional methods might use metal hydrides that generate stoichiometric waste, greener alternatives focus on catalytic asymmetric hydrogenation. These processes utilize a small amount of a chiral catalyst to produce large quantities of the desired enantiomer with high selectivity, thereby increasing atom economy and reducing waste.

Key features of these environmentally benign routes include:

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems significantly reduces waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Chemicals: Avoiding the use of toxic and hazardous reagents and solvents in favor of safer alternatives.

While specific, non-biocatalytic green routes for this compound are a subject of ongoing research, the principles of green chemistry guide the development away from traditional, less sustainable methods towards cleaner, more efficient catalytic technologies.

Use of Biocatalysis for Reduced Environmental Impact

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and environmentally friendly reaction conditions. researchgate.netrsc.org The use of enzymes or whole-cell systems to synthesize this compound provides a sustainable alternative to conventional chemical catalysis. researchgate.netnih.gov

Enzymes, being inherently chiral, can exhibit exceptional enantioselectivity in the synthesis of chiral molecules. rsc.org For the production of this compound, alcohol dehydrogenases (ADHs) are particularly relevant. These enzymes catalyze the asymmetric reduction of 4-methylacetophenone to the corresponding (S)-alcohol with high enantiomeric excess (ee). A key advantage of enzymatic reductions is the use of cofactors like NADH or NADPH, which can be regenerated in situ, making the process more cost-effective and sustainable. nih.gov

Whole-cell biocatalysis is another effective approach. For instance, yeast strains such as Saccharomyces uvarum have been successfully employed for the asymmetric reduction of prochiral ketones to produce chiral alcohols, including (S)-1-(4-methoxyphenyl)ethanol, a structurally similar compound. researchgate.net These whole-cell systems contain the necessary enzymes and cofactors, eliminating the need for enzyme purification and cofactor addition. researchgate.net The reactions are typically carried out in aqueous media under mild temperature and pH conditions, further contributing to the green credentials of the process. researchgate.net

The table below summarizes the use of different biocatalysts in the synthesis of chiral alcohols, highlighting the potential for high conversion and enantioselectivity.

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Saccharomyces uvarum | 4-methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | >99 | >99 |

| Alcohol Dehydrogenase (LbADH) | Chloro-ketone intermediate | (S)-alcohol precursor | High | High |

| Lipase (Candida antarctica B) | Racemic 1-(2-furyl)ethanol | (R)-1-(2-furyl)ethanol | 47 | 89 |

This table presents data for the synthesis of this compound and structurally related chiral alcohols to illustrate the effectiveness of biocatalysis.

The primary benefits of using biocatalysis in the synthesis of this compound include:

High Selectivity: Enzymes can produce the desired enantiomer with very high purity, often exceeding 99% ee.

Mild Reaction Conditions: Biocatalytic reactions are typically performed in water at or near room temperature and neutral pH, reducing energy consumption and avoiding the need for harsh reagents. rsc.org

Reduced Environmental Impact: The use of biodegradable catalysts (enzymes) and benign solvents like water minimizes the generation of hazardous waste. rsc.org

Solvent Selection and Waste Minimization Strategies

Solvent use is a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of waste by mass. core.ac.uk Therefore, careful solvent selection is a cornerstone of green chemistry. researchgate.net For the synthesis of this compound, moving away from conventional volatile organic compounds (VOCs) to greener alternatives is crucial for sustainability.

Water is an ideal green solvent for many biocatalytic reactions. However, the low aqueous solubility of substrates like 4-methylacetophenone can be a limitation. fishersci.comfishersci.ca To address this, co-solvents can be employed. For example, the use of acetone (B3395972) as a co-solvent has been shown to improve the solubility of aromatic substrates and products in enzymatic reactions. wur.nl Another strategy is the use of bio-based solvents, which are derived from renewable resources and are often more biodegradable than their petrochemical counterparts.

Waste minimization strategies in the synthesis of this compound extend beyond solvent choice and include:

Catalyst Recycling: The immobilization of enzymes on solid supports allows for their easy separation from the reaction mixture and reuse over multiple cycles, reducing waste and improving process economics.

Process Optimization: Careful optimization of reaction parameters such as temperature, pH, substrate concentration, and enzyme loading can maximize conversion and selectivity, leading to higher product yields and less waste.

The following table outlines a selection of greener solvents and their potential application in the synthesis of this compound.

| Solvent | Type | Rationale for Use |

| Water | Aqueous | Ideal for many biocatalytic processes; non-toxic and non-flammable. |

| Ethanol | Bio-based | Can be produced from renewable resources and is biodegradable. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | A bio-based alternative to THF with better environmental and safety profiles. |

| Cyclopentyl methyl ether (CPME) | Ether | Offers advantages in terms of reduced peroxide formation and easier drying compared to other ethers. |

By integrating environmentally benign synthetic routes, leveraging the advantages of biocatalysis, and adopting thoughtful strategies for solvent selection and waste minimization, the production of this compound can be made significantly more sustainable.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The synthesis of (S)-1-(4-Methylphenyl)ethanol is predominantly achieved through the asymmetric reduction of its prochiral ketone precursor, 4'-methylacetophenone (B140295). Future research is heavily focused on the discovery and optimization of catalytic systems that offer higher enantioselectivity, improved turnover numbers, and milder reaction conditions.

A significant area of exploration is the development of advanced homogeneous catalysts. Ruthenium(II) complexes, in particular, are at the forefront of this research. Scientists are designing and synthesizing novel chiral ligands to coordinate with the metal center, creating a highly specific chiral environment for the reduction reaction. For instance, Ru(II) complexes featuring enantiopure pybox (pyridine-bis(oxazoline)) ligands have been investigated for the asymmetric transfer hydrogenation (ATH) of aryl ketones. rsc.org Similarly, catalysts based on η6-arene/N-tosylethylenediamine−ruthenium(II) complexes are known to be highly effective for this transformation, and ongoing research seeks to fine-tune the electronic and steric properties of both the arene and diamine ligands to maximize enantiomeric excess (ee) and reaction rates. researchgate.net

Another promising trend is the move towards heterogeneous catalysis, which simplifies catalyst recovery and reuse, a key aspect of sustainable chemistry. This involves immobilizing chiral catalysts onto solid supports. researchgate.net Research is underway to develop self-supported chiral catalysts, such as homochiral metal-organic polymers, which can be employed in the asymmetric hydrogenation of aromatic ketones with results comparable to their homogeneous counterparts. researchgate.net The development of novel immobilized chiral catalysts, including those based on ruthenium nanoparticles modified with chiral ligands like (1S, 2S)-1,2-diphenyl-1,2-ethylene-diamine ((1S, 2S)-DPEN), also represents a significant research avenue. These systems show excellent reactivity and enantioselectivity and can be recycled, making them economically and environmentally attractive.

The table below summarizes the performance of various emerging catalytic systems in the asymmetric reduction of acetophenone (B1666503) derivatives, indicative of the research direction for producing this compound.

| Catalyst System | Ligand Type | Substrate | Enantiomeric Excess (ee) | Conversion | Reference |

| Ru(II) Complex | Chiral η6-arene/N-tosylethylenediamine | Aromatic Ketones | >99% | Quantitative | researchgate.net |

| Immobilized Ru Nanoparticles | (1S, 2S)-DPEN | Acetophenone | 79.1% | 100% | google.com |

| Self-supported Metal-Organic Polymer | Chiral Diamine/Diphosphine | Aromatic Ketones | 94–98% | 100% | researchgate.net |

| Perovskite Cathode with Chiral Auxiliary | t-Bu(R,R)salen(Co[II]) | 4'-methylacetophenone | 95% | 54% (Yield) | sigmaaldrich.com |

Application in New Material Science and Supramolecular Chemistry

While this compound is primarily utilized as a synthetic intermediate, its inherent chirality opens potential avenues for its application in materials science and supramolecular chemistry. This remains an emerging and largely speculative field of research for this specific molecule, but trends with similar chiral alcohols suggest future possibilities.

One potential application is in the development of chiral liquid crystals (LCs) . Chiral molecules, often referred to as chiral dopants, can be added to achiral nematic liquid crystal hosts to induce a helical structure, resulting in a chiral nematic (or cholesteric) phase. nih.govnih.gov The specific structure of the chiral dopant influences the helical twisting power (HTP) and the stability of the resulting LC phase. The aromatic ring and chiral center of this compound make it a candidate for investigation as a new chiral dopant or as a building block for more complex dopant structures. sigmaaldrich.com

In the realm of supramolecular chemistry , chiral alcohols can play a crucial role in the formation of ordered, non-covalent assemblies like supramolecular gels . researchgate.netresearchgate.net These gels are formed by the self-assembly of low-molecular-weight gelators into fibrous networks that immobilize solvent molecules. The chirality of the gelator can be transferred to the macroscopic level, creating helical fibers. rsc.orgmdpi.com Future research could explore the derivatization of this compound to create novel gelators, where its stereocenter could direct the formation of chiral gels with unique properties for applications in enantioselective recognition or catalysis. researchgate.net

Furthermore, the synthesis of chiral polymers is a major focus in materials science. Optically active polymers are sought after for applications such as chiral chromatography stationary phases and enantioselective sensors. One method to create such polymers is to use chiral monomers. rsc.orgnih.gov this compound could serve as a precursor for a chiral monomer, for example, by converting it into a vinyl or acrylate (B77674) derivative, which could then be polymerized to yield a polymer with pendant chiral groups. chemicalbook.com

Advanced Bioprocessing for Scalable Production

Biocatalysis offers a green and highly selective alternative to chemical synthesis for producing this compound. Research is moving beyond simple batch processes to more advanced and scalable bioprocessing strategies.

Whole-cell biocatalysis using microorganisms like yeast (Saccharomyces uvarum) and bacteria (Lactobacillus paracasei) has proven effective for the asymmetric reduction of 4'-methylacetophenone with high conversion and excellent enantioselectivity (>99% ee). mdpi.com Future work is aimed at optimizing these processes for industrial scale-up. One key strategy is the implementation of fed-batch fermentation . nih.gov Unlike batch fermentation where all nutrients are added at the beginning, fed-batch systems involve the controlled feeding of the substrate (4'-methylacetophenone) and a co-substrate (like glucose for cofactor regeneration) over time. wikipedia.orgumons.ac.be This approach helps to overcome substrate inhibition, maintain high cell viability and metabolic activity, and ultimately achieve higher product titers and productivity. nih.govnih.gov

Another major trend is the use of immobilized enzymes . While whole-cell systems are robust, using isolated alcohol dehydrogenases (ADHs) can offer higher purity and simpler downstream processing. However, free enzymes are often unstable and difficult to reuse. Immobilization, by attaching the enzyme to a solid support, can significantly enhance its operational stability, thermal resistance, and reusability. fishersci.com Research is focused on developing novel immobilization techniques and support materials that maximize enzyme loading and activity while minimizing mass transfer limitations. This allows for the use of enzymes in continuous packed-bed reactors, which are ideal for large-scale production.

Genetic and protein engineering of the biocatalysts themselves is also a critical research direction. By modifying the genetic makeup of production strains like Saccharomyces cerevisiae, it is possible to enhance the expression of the required reductases, improve cofactor regeneration pathways, and increase tolerance to high substrate and product concentrations.

Integration with Flow Chemistry Methodologies

The shift from batch to continuous manufacturing is a paradigm change in the chemical industry, and the synthesis of this compound is poised to benefit from this evolution. Flow chemistry , which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and greater potential for automation and scalability.

For the synthesis of chiral alcohols, flow systems often utilize packed-bed reactors containing a heterogeneous catalyst . This can be an immobilized chemical catalyst or a biocatalyst. chemicalbook.com For example, a solution of 4'-methylacetophenone and a hydrogen donor (like isopropanol (B130326) for ATH) can be continuously passed through a heated column packed with a chiral ruthenium catalyst immobilized on a solid support. This setup allows for high catalyst-to-substrate ratios, leading to rapid conversions and high productivity, while the product stream exits the reactor continuously, free of the catalyst.

Enzymatic reactions are also being integrated into flow systems. An alcohol dehydrogenase can be immobilized on a support and packed into a column to create a monolithic microreactor. This allows for the continuous conversion of the ketone to the chiral alcohol with excellent space-time yields and catalyst stability over extended periods of operation. rsc.org The integration of biocatalysis with flow chemistry represents a powerful, sustainable, and efficient future for the production of this compound on an industrial scale. rsc.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for obtaining enantiomerically pure (S)-1-(4-Methylphenyl)ethanol, and how do their yields and enantiomeric excess (ee) compare?

- Answer : Three main methods are employed:

- Grignard Reaction : Reacting p-tolylmagnesium bromide with acetaldehyde in ether yields racemic mixtures but with high efficiency (~80–90% yield) .

- Ketone Reduction : Sodium borohydride reduction of 4'-methylacetophenone produces racemic alcohol; chiral catalysts (e.g., BINAP-Ru complexes) can achieve moderate ee (70–85%) .

- Biocatalysis : Daucus carota (carrot) cells reduce 4'-methylacetophenone to (S)-enantiomer with >95% ee, though yields depend on substrate concentration and pH .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming enantiomeric purity?

- Answer :

- NMR : H and C NMR confirm structural identity (e.g., δ 1.4 ppm for CH and δ 4.8 ppm for -OH) .

- Chiral HPLC : Using columns like Chiralcel OD-H with hexane/isopropanol eluent resolves enantiomers; retention times correlate with ee .

- Polarimetry : Specific rotation ([α] = −15° for (S)-enantiomer) quantifies optical purity .

Q. How do environmental factors (pH, temperature) affect the stability and reactivity of this compound in experimental conditions?

- Answer :

- pH : Acidic conditions (pH < 4) promote oxidation to 4'-methylacetophenone; neutral/basic conditions stabilize the alcohol .

- Temperature : Decomposition occurs >150°C; refrigerated storage (4°C) in inert atmospheres minimizes degradation .

- Solvent Choice : Ethanol/water mixtures enhance solubility during biocatalytic reductions .

Advanced Research Questions

Q. How can researchers optimize biocatalytic reduction of 4'-methylacetophenone to achieve >99% ee for this compound?

- Answer :

- Cell Selection : Daucus carota cells outperform Petroselinum crispum in enantioselectivity .

- Exogenous Agents : Adding glucose (10 mM) as a co-substrate improves NADPH regeneration, boosting ee from 95% to 99% .

- Process Monitoring : Use chiral HPLC to track reaction progress and terminate at peak ee .

Q. In catalytic applications, how does this compound participate in β-alkylation reactions, and what factors influence its reactivity?

- Answer :

- Iridium Catalysts : Water-soluble Ir complexes (e.g., with N-heterocyclic carbenes) enable β-alkylation with benzyl alcohol, achieving >90% yield .

- Electronic Effects : Electron-donating groups (e.g., 4-methyl) enhance reaction rates compared to electron-withdrawing substituents (e.g., 4-bromo) .

- Base-Free Conditions : Selectivity improves without added base due to the alcohol’s inherent basicity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial efficacy) of this compound across studies?

- Answer :

- Standardized Assays : Use consistent MIC protocols (e.g., CLSI guidelines) and control for enantiomeric purity .

- Purity Validation : Characterize compounds via GC-MS/HPLC to rule out ketone/byproduct interference .

- Strain-Specific Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) models to clarify selectivity .

Q. How can enzymatic acylation modify this compound for asymmetric synthesis applications?

- Answer :

- Lipase-Catalyzed Acylation : Pseudomonas cepacia lipase with divinyl adipate in anhydrous toluene produces monoacylated derivatives (60–70% yield), retaining ee .

- Solvent Engineering : Use tert-butanol to enhance enzyme stability and reaction efficiency .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound derivatives?

- Answer :

- Stereochemical Complexity : Small changes (e.g., R vs. S configuration) drastically alter biological activity, requiring enantiopure analogs .

- Functional Group Tolerance : Oxidation to ketones or substitution with halides (e.g., using SOCl) may reduce bioavailability .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding to microbial enzyme targets (e.g., FabI enoyl reductase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.